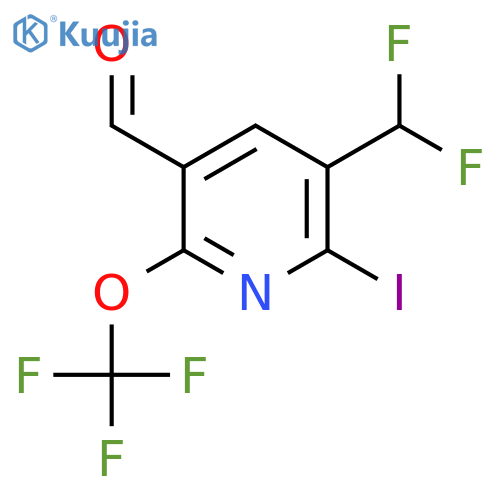Cas no 1804781-15-4 (3-(Difluoromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxaldehyde)

1804781-15-4 structure
商品名:3-(Difluoromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxaldehyde
CAS番号:1804781-15-4
MF:C8H3F5INO2
メガワット:367.011411905289
CID:4836351
3-(Difluoromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxaldehyde
-
- インチ: 1S/C8H3F5INO2/c9-5(10)4-1-3(2-16)7(15-6(4)14)17-8(11,12)13/h1-2,5H
- InChIKey: LTAMLXNUVRMWKO-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(F)F)C=C(C=O)C(=N1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 275
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 39.2
3-(Difluoromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029090478-1g |
3-(Difluoromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxaldehyde |
1804781-15-4 | 97% | 1g |
$1,534.70 | 2022-04-01 |
3-(Difluoromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxaldehyde 関連文献
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
1804781-15-4 (3-(Difluoromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxaldehyde) 関連製品
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
